N,α-Dimethyl-3-thiopheneethanamine-d3
Description
N,α-Dimethyl-3-thiopheneethanamine-d3 is a deuterated organic compound featuring a thiophene ring substituted at the 3-position, with a dimethylated ethylamine side chain. The "d3" designation indicates deuterium substitution at three hydrogen sites, likely on the methyl groups or the ethylamine backbone. Deuterated analogs are critical in pharmacokinetic and metabolic studies due to their isotopic stability, which enhances detection in mass spectrometry and reduces metabolic degradation .
Properties
Molecular Formula |
C₈H₁₀D₃NS |
|---|---|
Molecular Weight |
158.28 |
Synonyms |
N-(Methyl-d3)-1-(3-thienyl)-2-propylamine; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| N,α-Dimethyl-3-thiopheneethanamine-d3* | C9H13NS (deuterated) | ~167.3 (est.) | Thiophene, N,α-dimethyl, d3 | Not available |
| 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine | C12H17NO3 | 223.27 | Dimethoxyphenyl, N-methyl, d3 | 100370-59-0 |
| N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine | C11H14F3N | 217.23 | Trifluoromethylphenyl, N,α-dimethyl | 61471-62-3 |
| 3,3'-Dimethyltriphenylamine | C20H19N | 273.38 | Triphenylamine, 3,3'-dimethyl | 13511-11-0 |
*Note: Data for this compound is estimated based on structural analogs.
Key Observations:
Aromatic Ring Differences: The thiophene ring in the target compound introduces sulfur-based aromaticity, which differs from the oxygen-rich dimethoxyphenyl group in 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine and the electron-withdrawing trifluoromethyl group in the benzene derivative . Thiophene’s lower electron density may influence binding interactions in biological systems compared to phenyl or methoxy-substituted analogs. The triphenylamine structure () is bulkier and used in materials science (e.g., organic semiconductors), unlike the mono-aryl ethylamines .
Deuterium Effects: Deuterated compounds like 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine are used as internal standards in analytical chemistry due to their near-identical chemical behavior to non-deuterated counterparts but distinct mass spectral signatures .
Physicochemical Properties: The trifluoromethyl derivative () has a predicted pKa of 10.22, suggesting moderate basicity, while the dimethoxy analog’s solubility is likely enhanced by its polar substituents .
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